molecular formula C11H7NS B14758317 Thieno[3,2-b]quinoline CAS No. 269-62-5

Thieno[3,2-b]quinoline

Cat. No.: B14758317
CAS No.: 269-62-5
M. Wt: 185.25 g/mol
InChI Key: MBNWYEUQTPBGHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]quinoline can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenes with aldehydes or ketones under acidic conditions. Another method includes the use of cyclohexanone and acids in the presence of phosphorus oxychloride (POCl3) to achieve the desired condensation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thieno[3,2-b]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]quinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. .

Comparison with Similar Compounds

Thieno[3,2-b]quinoline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thieno[3,2-c]quinoline, thieno[3,4-b]quinoline, and thieno[2,3-b]quinoline.

    Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. .

Properties

CAS No.

269-62-5

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

thieno[3,2-b]quinoline

InChI

InChI=1S/C11H7NS/c1-2-4-9-8(3-1)7-11-10(12-9)5-6-13-11/h1-7H

InChI Key

MBNWYEUQTPBGHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C=CS3

Origin of Product

United States

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